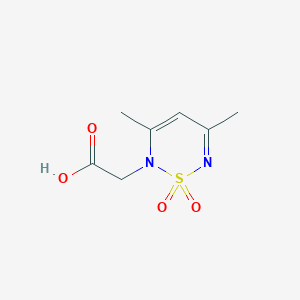

2-(3,5-Dimethyl-1,1-dioxo-1,2,6-thiadiazin-2-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(3,5-dimethyl-1,1-dioxo-1,2,6-thiadiazin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-5-3-6(2)9(4-7(10)11)14(12,13)8-5/h3H,4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMZUEFBDNRMLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS(=O)(=O)N1CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1,1-dioxo-1,2,6-thiadiazin-2-yl)acetic acid typically involves the reaction of 3,5-dimethyl-1,2,6-thiadiazine-1,1-dioxide with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiadiazine Ring

The 1,2,6-thiadiazine-1,1-dioxide scaffold is susceptible to nucleophilic substitution, particularly at the C-3 and C-5 positions. While no direct data exists for the title compound, analogous derivatives (e.g., 3,5-dichloro-1,2,6-thiadiazinones) undergo stepwise displacement with amines or alkoxides . For example:

-

Amine substitution : Reaction with primary/secondary amines yields 3,5-diamino or mixed amino-aryl derivatives.

-

Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic groups at the C-5 position .

Functionalization of the Acetic Acid Moiety

The acetic acid group participates in classical carboxylic acid reactions:

Esterification

Reaction with alcohols (e.g., methanol) under acidic or basic conditions produces methyl esters. For instance:

This is supported by the synthesis of methylated analogs in related thiadiazine systems .

Amide Coupling

The acid reacts with amines via coupling agents (e.g., T3P, HBTU) to form amides. For example:

-

Reaction with indole derivatives in DMF using T3P and DIPEA yields biologically active amides (e.g., kinase inhibitors) .

Example Reaction Table

Decarboxylation and Cyclization

Under thermal or oxidative conditions, the acetic acid group may undergo decarboxylation, forming 3,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine derivatives. Cyclization reactions with hydrazines or thioureas could generate fused heterocycles, as seen in analogous thiocarbohydrazide systems .

Electrophilic Aromatic Substitution

The electron-deficient thiadiazine ring may undergo iodination or nitration at activated positions. For example:

-

Iodination : Reaction with I₂ in polar solvents (e.g., DMF) at elevated temperatures introduces iodine substituents .

-

Nitration : Directed nitration at the para position of aromatic substituents is plausible but unreported.

Biological Activity and Derivatives

Derivatives of this compound show promise as kinase inhibitors. Key modifications include:

-

Amide-linked indoles/pyrazoles : Enhance binding to ATP pockets in kinases like ACVR1B and STK35 .

-

3,5-Diamino analogs : Synthesized via C-N coupling, showing moderate antiproliferative activity .

Synthetic Limitations and Challenges

Aplicaciones Científicas De Investigación

Biological Activities

Numerous studies have reported the biological activities associated with thiadiazine derivatives. The following table summarizes key findings related to the applications of 2-(3,5-Dimethyl-1,1-dioxo-1,2,6-thiadiazin-2-yl)acetic acid:

Synthesis and Characterization

The synthesis of 2-(3,5-Dimethyl-1,1-dioxo-1,2,6-thiadiazin-2-yl)acetic acid involves multi-step reactions that typically include the use of sulfamide with diketones. Characterization methods such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antiparasitic Activity : In a study by Aran et al., derivatives of thiadiazine were evaluated for their antiparasitic effects against protozoan parasites. The results indicated significant activity against Leishmania species.

- Antiviral Properties : Research conducted by Breining et al. demonstrated that certain thiadiazine derivatives exhibited notable inhibitory effects on HIV replication in vitro.

- Antimicrobial Efficacy : Herrero et al. reported on the antibacterial properties of thiadiazine derivatives against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dimethyl-1,1-dioxo-1,2,6-thiadiazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Thiazole-Based Derivatives

2,4-Dimethyl-1,3-thiazole-5-carboxylic acid (C₆H₇NO₂S, M = 157.19) and 2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid (C₇H₉NO₂S, M = 171.21) are structurally related but differ in their heterocyclic core (thiazole vs. thiadiazine). The thiazole derivatives lack the sulfone group and exhibit lower molecular weights, impacting their solubility and reactivity .

Amoxicillin Degradation Products

Degradation products of amoxicillin, such as (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid , share sulfur-containing heterocycles but feature a thiazolidine ring instead of thiadiazine. These compounds lack sulfone groups and are primarily studied for antibiotic resistance mechanisms .

Physicochemical Properties

- Solubility: The sulfone group in the thiadiazine derivative enhances polarity compared to non-sulfonated analogs, improving aqueous solubility.

- Thermal Stability : Thiazole derivatives exhibit higher melting points (e.g., 233–235°C) due to aromatic stability, whereas thiadiazine derivatives with flexible acetic acid chains show lower thermal resistance .

Actividad Biológica

2-(3,5-Dimethyl-1,1-dioxo-1,2,6-thiadiazin-2-yl)acetic acid is a compound belonging to the class of 1,2,6-thiadiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. This article focuses on the biological activity of this specific compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula for 2-(3,5-Dimethyl-1,1-dioxo-1,2,6-thiadiazin-2-yl)acetic acid is . The structure features a thiadiazine ring with two methyl groups at positions 3 and 5 and a carboxylic acid functional group. The presence of the dioxo group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Thiadiazine derivatives exhibit significant antimicrobial properties. Studies have shown that various derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (mg/L) | Activity Type |

|---|---|---|

| 2-(3,5-Dimethyl-1,1-dioxo) | 3.91 | Antibacterial |

| Ethyl 2-(3,5-dimethyl-1,1-dioxo) | Similar to reference drugs like oxacillin | Antibacterial |

The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 3.91 mg/L against specific bacterial strains .

Antitumor Activity

Research indicates that thiadiazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Activity Type |

|---|---|---|

| HeLa (cervical cancer) | <10 | Antitumor |

| MCF-7 (breast cancer) | <15 | Antitumor |

These findings suggest that the compound could be a candidate for further development in anticancer therapies .

Anti-inflammatory and Other Activities

In addition to antimicrobial and antitumor activities, thiadiazine derivatives have shown potential in anti-inflammatory applications. For instance:

- Anti-inflammatory : Compounds have been reported to reduce inflammation markers in vitro.

- Antiviral : Some studies suggest activity against viral infections such as HIV .

Case Studies

Several studies highlight the biological efficacy of thiadiazine derivatives:

- Study on Antibacterial Activity :

- A study tested multiple thiadiazine derivatives against common bacterial strains. The results indicated that modifications in the thiadiazine structure significantly impacted antibacterial potency.

- Antitumor Efficacy :

- A series of experiments conducted on human cancer cell lines demonstrated that certain structural modifications led to enhanced cytotoxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,5-Dimethyl-1,1-dioxo-1,2,6-thiadiazin-2-yl)acetic acid, and how can reaction conditions be optimized to minimize byproducts?

- Methodology : Multi-step synthesis involving cyclocondensation of thiadiazine precursors with acetic acid derivatives under controlled pH and temperature. For example, ethyl 2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)benzoate derivatives have been synthesized via refluxing with acetic acid catalysts . Key parameters include solvent choice (DMF or acetic acid) and stoichiometric control of reactants to avoid over-oxidation.

- Validation : Monitor reaction progress via TLC and HPLC, with final purification via recrystallization (e.g., from DMF/acetic acid mixtures) .

Q. How can X-ray crystallography and computational tools (e.g., SHELX, OLEX2) resolve ambiguities in the structural determination of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) coupled with refinement using SHELXL for precise bond-length and angle measurements. For example, Acta Crystallographica studies employ SHELX workflows to resolve 3D conformations of thiadiazine derivatives .

- Data Interpretation : Use OLEX2 for structure solution and validation, ensuring R-factors < 0.04. Disordered sulfur or oxygen atoms in the dioxo-thiadiazine ring require iterative refinement .

Q. What spectroscopic techniques (NMR, IR, MS) are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- ¹H/¹³C NMR : Identify methyl groups (δ 2.1–2.5 ppm for CH₃) and acetic acid protons (δ 3.7–4.2 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; use variable-temperature NMR to confirm .

- IR : Confirm sulfone (SO₂) stretching at 1150–1300 cm⁻¹ and carboxylic acid (C=O) at 1700 cm⁻¹ .

- HRMS : Verify molecular ion [M+H]⁺ with < 5 ppm error .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethyl groups influence the compound’s reactivity in biological systems?

- Methodology : Perform comparative SAR studies using analogs lacking methyl groups. For example, thiadiazine derivatives with unsubstituted rings show reduced antimicrobial activity, suggesting methyl groups enhance lipophilicity and target binding .

- Experimental Design : Synthesize analogs (e.g., 3-methyl or 5-ethyl variants) and assess bioactivity via MIC assays against S. aureus or E. coli .

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets like bacterial enzymes?

- Methodology :

- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The sulfone group’s electron-withdrawing effect may direct binding to enzyme active sites .

- Docking : Use AutoDock Vina to simulate binding to E. coli dihydrofolate reductase (DHFR). Compare docking scores with experimental IC₅₀ values to validate models .

Q. How can contradictions in biological activity data (e.g., varying MIC values across studies) be systematically addressed?

- Root Cause Analysis :

- Purity : Impurities > 2% (e.g., unreacted thiadiazine precursors) skew MIC results. Validate via HPLC-MS .

- Assay Conditions : Standardize broth microdilution protocols (e.g., CLSI guidelines) to control pH, inoculum size, and solvent effects (DMSO vs. aqueous) .

Q. What are the key challenges in crystallizing this compound, and how can polymorphism affect pharmacological profiling?

- Crystallization Pitfalls : The acetic acid moiety promotes hydrate formation, complicating phase purity. Use anti-solvent vapor diffusion with ethanol/water mixtures to isolate anhydrous forms .

- Polymorphism Impact : Compare dissolution rates and bioavailability of polymorphs (e.g., Form I vs. Form II) via PXRD and DSC .

Methodological Pitfalls and Solutions

Q. Why does the compound exhibit low solubility in aqueous buffers, and what formulation strategies improve bioavailability?

- Analysis : The sulfone and carboxylic acid groups create a zwitterionic structure with poor logP (~0.5).

- Solutions :

- Salt Formation : Prepare sodium or lysine salts to enhance solubility (e.g., 10 mM in PBS) .

- Nanoformulation : Use PEGylated liposomes to increase circulation time .

Q. How can synthetic byproducts (e.g., oxidized thiadiazine rings) be identified and mitigated during scale-up?

- Detection : LC-MS/MS to monitor oxidation products (e.g., m/z +16 for sulfoxide derivatives).

- Mitigation : Add antioxidants (e.g., BHT) or conduct reactions under inert atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.